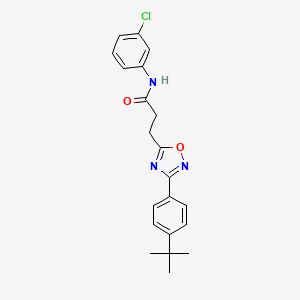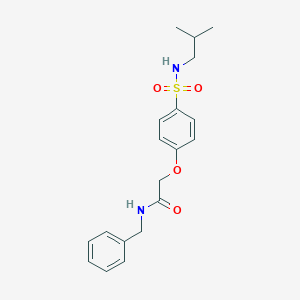
N-benzyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide, also known as Compound X, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes. We will also explore the current scientific research applications of Compound X and list future directions for its use.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, N-benzyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide X has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. By inhibiting this enzyme, N-benzyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide X is able to slow the growth of cancer cells and induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, N-benzyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide X has been found to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could make N-benzyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide X useful in the treatment of neurological disorders such as Alzheimer's disease. Additionally, N-benzyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide X has been found to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases such as diabetes and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-benzyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide X in lab experiments is its specificity. Because it targets specific enzymes and pathways, it can be used to investigate the role of these targets in various biological processes. Additionally, N-benzyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide X has been found to have relatively low toxicity, making it a safe and effective tool for studying these processes. One limitation of using N-benzyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide X in lab experiments is its solubility. Because it is relatively insoluble in water, it can be difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for the use of N-benzyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide X in scientific research. One area of interest is in the development of new cancer treatments. Because N-benzyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide X has been found to inhibit the growth of cancer cells, it could be used as a starting point for the development of new drugs that target this pathway. Additionally, N-benzyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide X could be used to investigate the role of carbonic anhydrase IX in other biological processes, such as angiogenesis and pH regulation. Finally, N-benzyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide X could be modified to improve its solubility and bioavailability, making it a more effective tool for studying various biological processes.
Métodos De Síntesis
N-benzyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide X can be synthesized using a multi-step process. The first step involves the reaction of 4-chloro-2-nitrophenol with isobutylamine to form 4-(N-isobutylsulfamoyl)-2-nitrophenol. This intermediate is then reacted with benzyl bromide in the presence of a base to form N-benzyl-4-(N-isobutylsulfamoyl)-2-nitrophenol. Finally, this compound is reduced using a palladium catalyst to form N-benzyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide, or N-benzyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide X.
Aplicaciones Científicas De Investigación
N-benzyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide X has been found to have a variety of scientific research applications. One of the most promising areas of research for this compound is in the study of cancer. N-benzyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide X has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. Additionally, N-benzyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide X has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-benzyl-2-[4-(2-methylpropylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15(2)12-21-26(23,24)18-10-8-17(9-11-18)25-14-19(22)20-13-16-6-4-3-5-7-16/h3-11,15,21H,12-14H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMCRBLCUDPSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

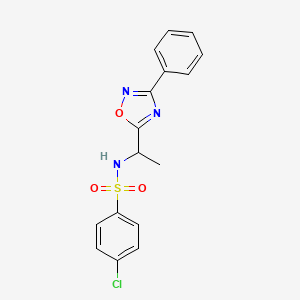
![N-benzyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7687265.png)

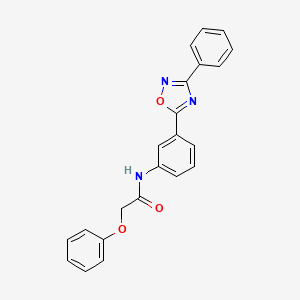

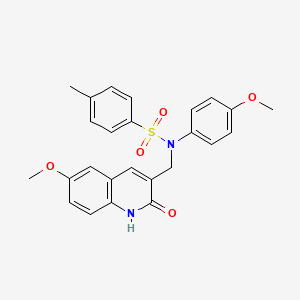





![N-(diphenylmethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687356.png)
